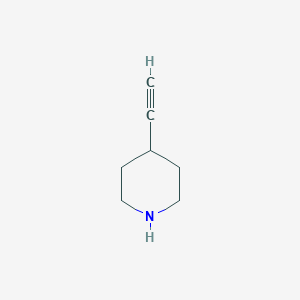

4-Ethynylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethynylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-2-7-3-5-8-6-4-7/h1,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOORBMXLUBSEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70412959 | |

| Record name | 4-ethynylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738577-08-7 | |

| Record name | 4-Ethynylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738577-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethynylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Ethynylpiperidine: Synthesis, Application, and Core Technical Data

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Ethynylpiperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous and highly valued scaffold, present in a vast number of pharmaceuticals and bioactive molecules[1]. Its conformational pre-organization and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The introduction of a reactive "handle" onto this scaffold dramatically expands its utility, transforming it from a simple saturated heterocycle into a versatile building block for complex molecular architectures.

This compound is a prime example of such a functionalized scaffold. The terminal alkyne group serves as a versatile anchor for a multitude of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This allows for the efficient and modular assembly of complex molecules, a cornerstone of modern drug discovery and chemical biology.

This guide provides an in-depth technical overview of this compound, focusing on its various forms, synthesis, chemical properties, and applications. It is intended to serve as a practical resource for scientists leveraging this powerful building block in their research and development endeavors. A critical first step for any researcher is to identify the precise chemical entity required for their work, as this compound is commonly handled in three main forms, each with a unique Chemical Abstracts Service (CAS) number.

Section 1: Core Identification and Physicochemical Properties

The term "this compound" can refer to the free base, its hydrochloride salt, or, most commonly in synthesis, its N-Boc protected form. Each has distinct properties and handling requirements.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Key Properties |

| This compound (Free Base) |  | 738577-07-8[2] | C₇H₁₁N | 109.17[2] | Predicted Liquid | Boiling Point: 143.8±29.0 °C (Predicted)[2]; Density: 0.91±0.1 g/cm³ (Predicted)[2] |

| This compound Hydrochloride |  | 550378-30-8[3] | C₇H₁₂ClN | 145.63[3] | Solid | Storage: Room Temperature[3] |

| tert-Butyl this compound-1-carboxylate (1-Boc-4-ethynylpiperidine) |  | 287192-97-6[4][5][6][7] | C₁₂H₁₉NO₂ | 209.28[4][6][7] | Solid[5] | Boiling Point: 269.6 °C at 760 mmHg[4]; Storage: 2-8°C or Refrigerator[4][8] |

Section 2: Synthesis of the N-Boc-4-Ethynylpiperidine Building Block

The most versatile and widely used precursor for incorporating the this compound motif is the N-Boc protected derivative (CAS 287192-97-6). The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that renders the piperidine nitrogen unreactive during subsequent synthetic steps, such as the introduction of the ethynyl moiety, and can be cleanly removed under mild acidic conditions.

A common and reliable strategy for its synthesis begins with commercially available 1-Boc-4-piperidone. The transformation involves a two-step sequence: reaction with a suitable acetylide source followed by elimination. The Corey-Fuchs reaction or Seyferth-Gilbert homologation are standard methods for this type of conversion. Below is a representative protocol based on the Seyferth-Gilbert homologation.

Workflow for Synthesis of 1-Boc-4-Ethynylpiperidine

Caption: Synthetic workflow for 1-Boc-4-ethynylpiperidine.

Detailed Experimental Protocol

Objective: To synthesize tert-butyl this compound-1-carboxylate from 1-Boc-4-piperidone.

Materials:

-

1-Boc-4-piperidone

-

Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert Reagent)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of dimethyl (diazomethyl)phosphonate (1.2 equivalents) in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of potassium tert-butoxide (1.1 equivalents) in THF dropwise over 20 minutes. The causality here is critical: the strong base deprotonates the phosphonate to generate the highly reactive carbanion necessary for the subsequent reaction. Stir the resulting mixture at -78 °C for 30 minutes.

-

Addition of Ketone: Add a solution of 1-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours). The slow warming is crucial for the controlled rearrangement of the intermediate to form the desired alkyne.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product, tert-butyl this compound-1-carboxylate, as a solid.

Section 3: Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in the reactivity of its terminal alkyne. This functional group is a gateway to a vast chemical space, enabling its use as a key building block in the synthesis of potential therapeutics. It is particularly valuable in fragment-based drug discovery (FBDD) and for creating libraries of compounds for high-throughput screening[9][10].

Key Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application is the CuAAC reaction, which allows for the covalent linking of the this compound scaffold to any molecule bearing an azide group. This reaction is highly efficient, regioselective (yielding only the 1,4-disubstituted triazole), and proceeds under mild conditions, making it ideal for late-stage functionalization in complex syntheses.

Caption: CuAAC 'Click' reaction with this compound.

This strategy has been employed to synthesize compounds with a wide range of biological activities, including antitubercular agents and potential c-Myc inhibitors for cancer therapy[9][11]. For example, researchers might link the piperidine scaffold to a pharmacophore known to bind a specific biological target, using the triazole ring as a stable, non-hydrolyzable linker. Derivatives of ethynylpiperidine have also shown potential as immunomodulatory agents[12][13].

Section 4: Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is paramount. The safety profile can vary between the free base, the salt, and the protected form. The following is a summary based on available safety data sheets (SDS) for the common derivatives.

| Hazard Category | 1-Boc-4-ethynylpiperidine (CAS 287192-97-6) | This compound Hydrochloride (CAS 550378-30-8) |

| GHS Pictograms | GHS07 (Exclamation Mark) | Data not consistently available, but handle with care. |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | May cause skin, eye, and respiratory irritation. Handle as a potentially hazardous substance. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Use in a well-ventilated area. Wear appropriate personal protective equipment. |

| Storage | Store refrigerated (2-8 °C)[4][8]. Keep container tightly closed in a dry and well-ventilated place[8]. | Store at room temperature in a dry place[3]. |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. Use in a chemical fume hood[8][14]. | Safety goggles, chemical-resistant gloves, lab coat. Use in a chemical fume hood[15]. |

First Aid Measures:

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician[15].

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician[15].

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[15].

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician[15].

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its robust synthesis and the versatile reactivity of the terminal alkyne make it an indispensable building block for constructing novel and complex molecules with significant potential in drug discovery and materials science. Understanding the distinct properties and handling requirements of its various forms—the free base, hydrochloride salt, and particularly the N-Boc protected intermediate—is fundamental to its effective and safe utilization in the laboratory. By leveraging the synthetic pathways and reaction modalities outlined in this guide, researchers can confidently incorporate this powerful scaffold into their discovery programs.

References

-

LookChem. Cas 287192-97-6, 1-Boc-4-ethynylpiperidine.[Link]

-

Synthonix. this compound-1-carboxylic acid tert-butyl ester - [E0461].[Link]

-

001CHEMICAL. CAS No. 287192-97-6, tert-Butyl this compound-1-carboxylate.[Link]

-

Capot Chemical Co., Ltd. MSDS of this compound hydrochloride.[Link]

-

PubChem. tert-Butyl this compound-1-carboxylate | C12H19NO2 | CID 15550481.[Link]

-

DTIC. Piperidine Synthesis.[Link]

-

Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.[Link]

-

ResearchGate. Synthesis of 1-(2-ethoxypropyl)-4-(pent-1-yn-1-yl)piperidin-4-yl...[Link]

-

MDPI. Immunomodulatory Effects of a New Ethynylpiperidine Derivative...[Link]

-

PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]

-

PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor...[Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.[Link]

- Google Patents.CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

PubMed - NIH. Discovery of dipiperidines as new antitubercular agents.[Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 738577-08-7 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. lookchem.com [lookchem.com]

- 5. Synthonix, Inc > Alkynes > 287192-97-6 | this compound-1-carboxylic acid tert-butyl ester [synthonix.com]

- 6. 001chemical.com [001chemical.com]

- 7. CAS 287192-97-6 | tert-butyl this compound-1-carboxylate - Synblock [synblock.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. Discovery of dipiperidines as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 11. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. echemi.com [echemi.com]

- 15. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to 4-Ethynylpiperidine: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Abstract: 4-Ethynylpiperidine is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure synergistically combines the pharmacologically significant piperidine scaffold with the versatile reactivity of a terminal alkyne. This guide provides a comprehensive technical overview of the core physical and chemical properties of this compound and its widely used N-Boc protected analogue. We delve into validated synthetic protocols, key chemical transformations, and standard analytical characterization techniques. Furthermore, this document explores its strategic application in drug discovery, highlighting its role in the construction of complex molecular architectures for targeted therapeutics. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research environment.

Introduction: The Strategic Value of the this compound Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic motifs found in pharmaceuticals and natural alkaloids, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The strategic placement of an ethynyl group at the 4-position transforms this common scaffold into a highly versatile and powerful tool for drug discovery professionals.

The terminal alkyne serves as a reactive "handle" for a variety of high-yield coupling reactions, most notably the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the efficient and modular assembly of complex molecules from simpler fragments.

In practical laboratory use, this compound is often handled in two primary forms:

-

This compound: The free base, which is reactive and can participate in reactions at both the nitrogen and the alkyne.

-

1-Boc-4-ethynylpiperidine: The N-tert-butoxycarbonyl (Boc) protected form. The Boc group is an acid-labile protecting group that neutralizes the basicity of the piperidine nitrogen. This prevents unwanted side reactions (e.g., N-alkylation) and improves solubility in a wider range of organic solvents, making it the preferred intermediate for many multi-step syntheses.[2]

Core Physicochemical Properties

The physical properties of this compound and its N-Boc derivative differ significantly due to the presence of the bulky, nonpolar Boc group and the availability of the N-H proton for hydrogen bonding in the free base. These properties are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | This compound | 1-Boc-4-ethynylpiperidine | Source(s) |

| Molecular Formula | C₇H₁₁N | C₁₂H₁₉NO₂ | [3][4] |

| Molecular Weight | 109.17 g/mol | 209.28 g/mol | [3][4] |

| CAS Number | 738577-08-7 | 287192-97-6 | [3][4] |

| Appearance | - | Solid | [5] |

| Boiling Point | 143.8 ± 29.0 °C (Predicted) | 269.6 ± 29.0 °C at 760 mmHg | [3][5] |

| Density | 0.91 ± 0.1 g/cm³ (Predicted) | 1.026 g/cm³ | [3][5] |

| pKa | 9.85 ± 0.10 (Predicted) | -2.20 ± 0.40 (Predicted, alkyne) | [3][5] |

| Refractive Index | - | 1.491 | [5][6] |

| Flash Point | - | 116.8 °C | [5][6] |

| Solubility | - | Insoluble in water, soluble in organic solvents | [7] |

Discussion of Properties: The higher boiling point and density of the N-Boc derivative are direct consequences of its significantly larger molecular mass.[5] The predicted pKa of the free base (9.85) is typical for a secondary amine, indicating it will be protonated at physiological pH.[3] The Boc-protected version lacks this basic nitrogen, making it suitable for reactions that are sensitive to bases. The terminal alkyne proton is weakly acidic, but this acidity is crucial for its deprotonation and subsequent participation in coupling reactions.

Synthesis and Chemical Reactivity

The synthesis of 1-Boc-4-ethynylpiperidine is reliably achieved from commercially available starting materials. The reactivity of the molecule is dominated by the terminal alkyne, which provides a gateway to a vast chemical space.

Representative Synthetic Protocol: Ohira-Bestmann Reaction

A common and effective method for synthesizing 1-Boc-4-ethynylpiperidine is through the reaction of 1-Boc-piperidine-4-carboxaldehyde with the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).[2] This one-pot reaction efficiently converts the aldehyde directly into the terminal alkyne.

Step-by-Step Protocol:

-

To a stirred solution of 1-Boc-piperidine-4-carboxaldehyde (1 eq) and potassium carbonate (2 eq) in methanol (approx. 0.1 M) at 0 °C, add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (1 eq) in methanol dropwise.[2]

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (e.g., using an ethyl acetate/hexane gradient) to yield the pure 1-Boc-4-ethynylpiperidine.[2]

Causality: The use of potassium carbonate as the base is critical for the in-situ generation of the diazo-intermediate from the Ohira-Bestmann reagent, which then undergoes a Seyferth–Gilbert homologation with the aldehyde to form the alkyne. Methanol is an excellent solvent for this transformation.

Caption: Synthetic workflow for 1-Boc-4-ethynylpiperidine.

Key Reactions of the Ethynyl Group

The synthetic utility of this compound stems from the diverse reactivity of the alkyne.

Caption: Key chemical transformations of the ethynyl group.

-

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. This is a powerful method for forming carbon-carbon bonds and attaching the piperidine scaffold to aromatic systems.

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is known for its high efficiency, mild conditions, and broad functional group tolerance, making it ideal for late-stage functionalization in drug discovery.

-

Hydrofunctionalization: The alkyne can undergo addition reactions, such as hydrofluorination, to introduce other functional groups.[5]

Analytical Characterization

Structural confirmation and purity assessment of this compound and its derivatives are routinely performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see signals for the piperidine ring protons, typically in the 1.5-3.5 ppm range. The acetylenic proton (≡C-H) is highly characteristic and appears as a singlet or a narrow triplet around 2.0-2.5 ppm. For the N-Boc derivative, a large singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed around 1.4 ppm.

-

¹³C NMR: The two alkyne carbons give distinct signals, with the terminal carbon (≡C-H) appearing around 70-75 ppm and the internal carbon (C-C≡) appearing around 80-85 ppm. The piperidine ring carbons resonate between 25-50 ppm, while the Boc group's carbonyl and quaternary carbons appear around 155 ppm and 80 ppm, respectively.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. For the N-Boc derivative, a characteristic loss of the Boc group (100 amu) or isobutylene (56 amu) is often observed in the fragmentation pattern.[8]

Applications in Drug Discovery

The this compound scaffold is a validated building block for constructing Active Pharmaceutical Ingredients (APIs) across various therapeutic areas. Its utility lies in its role as a rigid linker or as a precursor to more complex heterocyclic systems.[9]

Case Study: Development of Targeted Inhibitors Many kinase inhibitors and other targeted therapies feature a core heterocyclic system linked to a solubilizing group. This compound is an ideal starting point for this architecture.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Boc-4-ethynylpiperidine | 287192-97-6 [chemicalbook.com]

- 3. This compound CAS#: 738577-08-7 [m.chemicalbook.com]

- 4. tert-Butyl this compound-1-carboxylate | C12H19NO2 | CID 15550481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Tert-butyl this compound-1-carboxylate|lookchem [lookchem.com]

- 7. chemscene.com [chemscene.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. tert-butyl this compound-1-carboxylate;CAS No.:287192-97-6 [chemshuttle.com]

The Alkyne Moiety in Saturated Heterocycles: A Technical Guide to the Chemistry of 4-Ethynylpiperidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Ethynylpiperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous and highly valued scaffold, present in a vast number of FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. The introduction of an ethynyl group at the 4-position of the piperidine ring creates a particularly versatile synthon: 4-ethynylpiperidine. This terminal alkyne provides a gateway to a rich array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and azide-alkyne cycloadditions, often referred to as "click chemistry." These reactions are prized for their reliability, functional group tolerance, and the mild conditions under which they can be performed, making them exceptionally well-suited for the complex synthetic campaigns required in drug discovery.

This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on practical, field-proven methodologies and insights relevant to drug development professionals.

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is most commonly and efficiently achieved through a two-stage process: the preparation of an N-protected this compound intermediate, followed by deprotection. The use of a protecting group, typically the tert-butyloxycarbonyl (Boc) group, is crucial for modulating the reactivity of the piperidine nitrogen and ensuring the success of subsequent transformations.

Stage 1: Synthesis of N-Boc-4-ethynylpiperidine

The most prevalent starting material for this synthesis is the commercially available N-Boc-4-piperidone. The conversion of the ketone to the terminal alkyne can be accomplished via several methods, with the Ohira-Bestmann reaction being a particularly efficient and high-yielding approach.

Key Transformation:

Caption: Figure 1: Ohira-Bestmann Reaction Scheme.

Detailed Experimental Protocol: Synthesis of tert-Butyl this compound-1-carboxylate (N-Boc-4-ethynylpiperidine) via the Ohira-Bestmann Reaction

This protocol is adapted from established one-pot procedures for the synthesis of alkynes from carbonyl compounds.[2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| N-Boc-4-piperidone | 199.26 | 10.0 | 1.0 |

| Ohira-Bestmann Reagent | 190.13 | 12.0 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.0 |

| Anhydrous Methanol (MeOH) | 32.04 | - | - |

| Diethyl Ether (Et₂O) | 74.12 | - | - |

| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | - | - |

| Brine | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.99 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Add anhydrous methanol (50 mL) and stir the suspension at room temperature.

-

Slowly add the Ohira-Bestmann reagent (2.28 g, 12.0 mmol) to the stirred suspension.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Partition the residue between diethyl ether (100 mL) and water (50 mL).

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield tert-butyl this compound-1-carboxylate as a white solid.

Stage 2: Deprotection to Yield this compound Hydrochloride

The Boc protecting group is readily cleaved under acidic conditions to provide the hydrochloride salt of this compound, which is a stable and commonly used form of the free amine.

Key Transformation:

Caption: Figure 3: Simplified Sonogashira Catalytic Cycle.

Detailed Experimental Protocol: Sonogashira Coupling of N-Boc-4-ethynylpiperidine with 4-Iodotoluene

This protocol is a representative example of a Sonogashira coupling reaction. [3][4] Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| N-Boc-4-ethynylpiperidine | 209.28 | 1.0 | 1.0 |

| 4-Iodotoluene | 218.04 | 1.2 | 1.2 |

| Bis(triphenylphosphine)palladium(II) chloride | 701.90 | 0.05 | 0.05 |

| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.1 |

| Triethylamine (Et₃N) | 101.19 | - | - |

| Tetrahydrofuran (THF) | 72.11 | - | - |

Procedure:

-

To a Schlenk flask under an inert atmosphere, add N-Boc-4-ethynylpiperidine (209 mg, 1.0 mmol), 4-iodotoluene (262 mg, 1.2 mmol), bis(triphenylphosphine)palladium(II) chloride (35 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).

-

Add a degassed mixture of triethylamine (5 mL) and tetrahydrofuran (10 mL).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes) to yield the coupled product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Cornerstone of Click Chemistry

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. [5][6]This reaction is a prime example of "click chemistry" due to its high yield, broad scope, and tolerance of a wide range of functional groups.

Mechanistic Overview:

The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The copper(I) acetylide intermediate reacts with the azide to form a six-membered copper-containing ring, which then rearranges and, upon protonation, releases the triazole product.

Caption: Figure 4: Simplified CuAAC Reaction Pathway.

Detailed Experimental Protocol: CuAAC Reaction of N-Boc-4-ethynylpiperidine with Benzyl Azide

This protocol is a typical example of a CuAAC reaction. [7][8] Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| N-Boc-4-ethynylpiperidine | 209.28 | 1.0 | 1.0 |

| Benzyl Azide | 133.15 | 1.1 | 1.1 |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.69 | 0.05 | 0.05 |

| Sodium Ascorbate | 198.11 | 0.1 | 0.1 |

| tert-Butanol | 74.12 | - | - |

| Water | 18.02 | - | - |

Procedure:

-

In a round-bottom flask, dissolve N-Boc-4-ethynylpiperidine (209 mg, 1.0 mmol) and benzyl azide (146 mg, 1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

-

In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in water (1 mL).

-

In another vial, prepare a solution of sodium ascorbate (19.8 mg, 0.1 mmol) in water (1 mL).

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the triazole product.

Applications in Drug Discovery: The this compound Moiety in Bruton's Tyrosine Kinase (BTK) Inhibitors

The strategic incorporation of the this compound scaffold has been instrumental in the development of potent and selective kinase inhibitors, particularly in the area of Bruton's Tyrosine Kinase (BTK) inhibitors. [5][9][10]BTK is a key component of the B-cell receptor signaling pathway and has emerged as a critical target for the treatment of B-cell malignancies and autoimmune diseases. [11] A prominent example is Ibrutinib (Imbruvica®) , a first-in-class BTK inhibitor approved for the treatment of various B-cell cancers. While many synthetic routes to Ibrutinib exist, some patented procedures utilize a piperidine-based intermediate that can be derived from precursors related to this compound, highlighting the strategic importance of this building block in accessing complex drug architectures. [2][12] Another notable example is Evobrutinib , an investigational BTK inhibitor that has been studied for the treatment of multiple sclerosis. [13][14]The core structure of Evobrutinib features a substituted piperidine ring, and synthetic strategies for such molecules often leverage the versatility of functionalized piperidine synthons, including those accessible from this compound.

The utility of the this compound moiety in these contexts lies in its ability to serve as a versatile handle for introducing key pharmacophoric elements through reliable and efficient coupling reactions, such as the Sonogashira and CuAAC reactions, during the later stages of a synthetic sequence. This allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the exceptional reactivity of the terminal alkyne, provides a robust platform for the construction of complex molecular architectures. The reliability of key transformations such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition allows for the efficient and modular assembly of drug-like molecules. As demonstrated by its relevance to the synthesis of important therapeutic agents like BTK inhibitors, the this compound scaffold will undoubtedly continue to be a valuable tool for researchers and scientists in the pursuit of novel therapeutics.

References

-

Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. Retrieved January 17, 2026, from [Link]

- Method for preparing Ibrutinib. (2016). Google Patents.

-

One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. (2024). Organic Syntheses, 101, 258-276. Retrieved January 17, 2026, from [Link]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2023). Defense Technical Information Center. Retrieved January 17, 2026, from [Link]

- Synthesis method of 4-phenylpiperidine hydrochloride. (2021). Google Patents.

-

Supplementary information. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014). Atlantis Press. Retrieved January 17, 2026, from [Link]

-

tert-Butyl this compound-1-carboxylate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. (2004). Organic Syntheses, 81, 232. Retrieved January 17, 2026, from [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors Through Transition State Effects. (2025). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

-

Bestmann–Ohira Reagent: A Versatile Reagent in Organic Synthesis. (2007). Synlett, 2007(18), 2880-2881. Retrieved January 17, 2026, from [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2018). Journal of Chemical Education, 95(1), 163-167. Retrieved January 17, 2026, from [Link]

-

Bruton's Tyrosine Kinase Inhibitors: Recent Updates. (2023). Pharmaceuticals, 16(5), 748. Retrieved January 17, 2026, from [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). The Journal of Organic Chemistry, 68(23), 9116-9119. Retrieved January 17, 2026, from [Link]

-

Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (2016). ACS Medicinal Chemistry Letters, 7(12), 1148-1153. Retrieved January 17, 2026, from [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2011). Chemical Society Reviews, 40(5), 2254-2267. Retrieved January 17, 2026, from [Link]

-

Supporting Information for Sonogashira–Hagihara reactions of halogenated glycals. (2011). Beilstein Journal of Organic Chemistry, 7, 107. Retrieved January 17, 2026, from [Link]

-

Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved January 17, 2026, from [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). IOP Conference Series: Earth and Environmental Science, 252, 022085. Retrieved January 17, 2026, from [Link]

-

Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. (2015). Beilstein Journal of Organic Chemistry, 11, 1266-1280. Retrieved January 17, 2026, from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 299, 117024. Retrieved January 17, 2026, from [Link]

-

Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. (2023). International Journal of Molecular Sciences, 24(6), 5480. Retrieved January 17, 2026, from [Link]

-

Green Chemistry. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

BTK inhibitors, other than those presented in Table 1A, in phase I/II clinical trials. (2025). British Journal of Haematology. Retrieved January 17, 2026, from [Link]

-

Discovery of Evobrutinib: An Oral, Potent, and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases. (2019). Journal of Medicinal Chemistry, 62(17), 7943-7955. Retrieved January 17, 2026, from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scribd.com [scribd.com]

- 4. scispace.com [scispace.com]

- 5. Modulating the Binding Kinetics of Bruton’s Tyrosine Kinase Inhibitors Through Transition State Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates | MDPI [mdpi.com]

- 10. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 14. drughunter.com [drughunter.com]

An In-Depth Technical Guide to 4-Ethynylpiperidine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Ethynylpiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile framework for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The introduction of a terminal alkyne, as seen in 4-ethynylpiperidine, further enhances its utility, providing a reactive handle for a variety of chemical transformations, most notably the Nobel Prize-winning "click chemistry".[3][4] This guide offers a comprehensive overview of this compound, its common derivatives, and its applications in the synthesis of novel therapeutics, providing a technical resource for researchers in the field.

Core Molecular and Physicochemical Properties

This compound is most commonly handled in three forms: the free base, the hydrochloride salt, and the N-Boc protected derivative. The choice of which form to use is dictated by the specific requirements of a synthetic route, such as solubility and the need to prevent side reactions involving the secondary amine. The key properties of these three forms are summarized in the table below.

| Property | This compound (Free Base) | This compound Hydrochloride | N-Boc-4-ethynylpiperidine |

| Molecular Formula | C₇H₁₁N[5] | C₇H₁₂ClN[6] | C₁₂H₁₉NO₂[7] |

| Molecular Weight | 109.17 g/mol [5] | 145.63 g/mol [6] | 209.28 g/mol [7] |

| CAS Number | 738577-08-7[5] | 550378-30-8[6] | 287192-97-6[7] |

| Appearance | Not available | Solid | Solid |

| Boiling Point | 143.8 ± 29.0 °C (Predicted)[5] | Not available | Not available |

| Storage Temperature | 2-8°C (protect from light)[5] | Room temperature[6] | Refrigerator |

Synthesis of this compound and Its Derivatives: A Step-by-Step Protocol

The synthesis of this compound typically starts from a commercially available piperidone derivative and involves the introduction of the ethynyl group, followed by deprotection if necessary. The N-Boc protected form is a common intermediate, as the Boc group is stable under many reaction conditions and can be easily removed.

Experimental Protocol: Synthesis of N-Boc-4-ethynylpiperidine and its Deprotection

This protocol is based on established synthetic methodologies for the introduction of ethynyl groups to ketones and subsequent deprotection of amines.

Part 1: Synthesis of tert-Butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

-

Reaction Setup: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at -78 °C, add a solution of ethynylmagnesium bromide (0.5 M in THF) dropwise.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Dehydroxylation (if necessary) and Deprotection

The direct product of the first step is a tertiary alcohol. If the non-hydroxylated this compound is desired, a subsequent dehydroxylation step would be required. However, for many applications, the hydroxylated intermediate is carried forward. The deprotection of the N-Boc group is a common final step.

-

Deprotection: Dissolve the N-Boc-4-ethynylpiperidine derivative in a suitable solvent such as dichloromethane (DCM) or dioxane.[1][8]

-

Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M HCl).[1][8]

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours.[9]

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting product will be the hydrochloride salt of this compound. To obtain the free base, the hydrochloride salt can be neutralized with a suitable base and extracted.

Caption: Synthetic workflow for this compound hydrochloride.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the design and synthesis of a wide range of biologically active molecules.

As a Versatile Intermediate

The piperidine moiety is present in numerous approved drugs, where it often contributes to desired physicochemical properties such as solubility and bioavailability.[2][10] The ethynyl group provides a key point for further chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, derivatives of ethynylpiperidine have been investigated for their potential as local anesthetics and antiarrhythmic agents.[11][12]

Leveraging "Click Chemistry"

The terminal alkyne of this compound is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][13] This reaction allows for the efficient and specific formation of a stable triazole ring, linking the piperidine scaffold to another molecule of interest. This approach is widely used in drug discovery for:

-

Lead Optimization: Rapidly generating analogs of a lead compound to improve its potency, selectivity, or pharmacokinetic profile.

-

Bioconjugation: Attaching the piperidine-containing molecule to a larger biomolecule, such as a peptide or antibody, to create targeted drug delivery systems.

-

Fragment-Based Drug Discovery (FBDD): Using the ethynylpiperidine fragment as a starting point for building more complex molecules that bind to a biological target.

Caption: Application of this compound in click chemistry.

Conclusion

This compound and its derivatives are invaluable tools for the modern medicinal chemist. The combination of a privileged piperidine scaffold with a versatile terminal alkyne provides a powerful platform for the synthesis of novel drug candidates. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for leveraging its full potential in the development of new and improved therapeutics.

References

-

Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. PMC - PubMed Central. [Link]

-

Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. PubMed. [Link]

-

This compound-1-carboxylic acid tert-butyl ester - [E0461]. Synthonix. [Link]

-

Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. ResearchGate. [Link]

-

Piperidine Synthesis. DTIC. [Link]

-

4-Ethylpiperidine hydrochloride | C7H16ClN | CID 23448130. PubChem - NIH. [Link]

-

Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury. PMC - PubMed Central. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure. [Link]

-

Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]

-

Deprotection of different N-Boc-compounds. ResearchGate. [Link]

-

(PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

-

This compound | CAS#:738577-08-7. Chemsrc. [Link]

-

Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. MDPI. [Link]

-

tert-Butyl this compound-1-carboxylate | C12H19NO2 | CID 15550481. PubChem. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

-

Click chemistry. Wikipedia. [Link]

-

Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

-

Click chemistry reagents. Chemie Brunschwig. [Link]

-

Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications. PubMed. [Link]

-

Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 5. This compound CAS#: 738577-08-7 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. Synthonix, Inc > Alkynes > 287192-97-6 | this compound-1-carboxylic acid tert-butyl ester [synthonix.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Click Chemistry [organic-chemistry.org]

A Technical Guide to the Safe Handling and Application of 4-Ethynylpiperidine and Its Derivatives

Abstract: 4-Ethynylpiperidine is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery, prized for its utility in forging complex molecular architectures through reactions like Sonogashira couplings and click chemistry.[1][2] Its structure, combining a reactive terminal alkyne with a basic piperidine ring, presents unique opportunities for synthesis but also necessitates a rigorous and informed approach to its handling and safety. This guide provides an in-depth technical overview for researchers and drug development professionals, detailing the physicochemical properties, hazards, safe handling protocols, and emergency procedures associated with this compound and its common derivatives, the hydrochloride salt and the N-Boc protected form.

Physicochemical Properties & Structural Variants

This compound is most commonly supplied and utilized in one of three forms: the free base, its hydrochloride salt for improved stability and solubility, or with the amine protected, typically as a tert-butyloxycarbonyl (Boc) carbamate. The choice of starting material is dictated by the specific reaction conditions, particularly pH and compatibility with other functional groups. The properties of these common variants are summarized below.

| Property | This compound (Free Base) | This compound Hydrochloride | 1-Boc-4-ethynylpiperidine |

| CAS Number | 738577-08-7[3] | 550378-30-8[1] | 287192-97-6[4][] |

| Molecular Formula | C₇H₁₁N[3] | C₇H₁₂ClN[1] | C₁₂H₁₉NO₂[4][] |

| Molecular Weight | 109.17 g/mol [3] | 145.63 g/mol [1] | 209.28 g/mol [4][] |

| Physical Form | Liquid (Predicted) | Solid | Solid[4][6] |

| Boiling Point | ~143.8 °C (Predicted)[3] | N/A | ~269.6 °C @ 760 mmHg[4][7] |

| Storage | Room Temperature | Room Temperature[1] | 2-8°C (Refrigerator)[4][6][7] |

Hazard Identification & Risk Assessment

The toxicological properties of this compound and its derivatives have not been exhaustively investigated[8]. However, available safety data sheets (SDS) for the hydrochloride salt and related piperidine compounds indicate several potential hazards that mandate careful handling.

-

Skin and Eye Irritation: The hydrochloride salt is classified as a skin and eye irritant. Direct contact can cause redness and discomfort.[8][9]

-

Respiratory Irritation: Inhalation of dusts or aerosols may cause respiratory tract irritation.[8][9]

-

Flammability: While the Boc-protected solid has a high flash point (~117 °C), other piperidine-based compounds can be highly flammable liquids[4][7][10]. All forms should be kept away from ignition sources.

-

Reactivity: The terminal alkyne can be reactive, and the piperidine nitrogen is basic. This leads to incompatibilities with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8][11]

Causality of Hazards: The primary hazards stem from the compound's constituent functional groups. The piperidine moiety is a cyclic secondary amine, which is alkaline and can cause irritation upon contact. The terminal alkyne, while a versatile functional handle, can react exothermically or unpredictably with strong oxidizing agents.

A systematic risk assessment should precede any laboratory work. This process ensures that all potential hazards are identified and controlled.

Caption: A decision-making flowchart for first aid response.

-

Spills: Evacuate non-essential personnel. Wearing full PPE, absorb liquid spills with an inert material (e.g., vermiculite, dry sand). For solid spills, carefully sweep up the material without creating dust and place it in a suitable, labeled container for disposal. [8][12]* Fire: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. [8]Do not use a direct water jet on a fire involving flammable liquids.

-

Personal Exposure:

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help. [8][12] * Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. [8][12] * Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [8][12] * Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [8][10]

-

Application in Chemical Synthesis: A Workflow Example

This compound is a valuable synthon. The following illustrates a general workflow for its use in a Sonogashira coupling reaction, a common C-C bond-forming reaction. This protocol assumes the use of 1-Boc-4-ethynylpiperidine.

Objective: Couple 1-Boc-4-ethynylpiperidine with an aryl halide (Ar-I or Ar-Br).

Protocol:

-

Glassware Preparation: Ensure all glassware is oven- or flame-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon) to exclude moisture and oxygen.

-

Reagent Charging: To the reaction flask, add the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).

-

Solvent and Base Addition: Add an appropriate degassed solvent (e.g., THF, DMF) and a suitable base (e.g., triethylamine, diisopropylethylamine) via syringe. The base is critical for scavenging the HX generated during the catalytic cycle.

-

Substrate Addition: Dissolve the 1-Boc-4-ethynylpiperidine in a minimal amount of degassed solvent and add it to the reaction mixture dropwise.

-

Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature to moderate heating). Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Filter the mixture to remove catalyst residues and salts. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

-

Analysis: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Caption: A typical experimental workflow for a Sonogashira coupling.

Waste Disposal

Chemical waste containing this compound must be handled as hazardous.

-

Procedure: Do not dispose of it down the drain. [8]Collect all waste, including reaction residues and contaminated materials, in a properly labeled, sealed container.

-

Disposal: Arrange for disposal through a licensed professional waste disposal service. Incineration in a facility equipped with an afterburner and scrubber is the recommended method, especially for flammable materials. [8]

References

- Capot Chemical Co., Ltd. (2019).

- LookChem. (n.d.). Cas 287192-97-6, 1-Boc-4-ethynylpiperidine.

- ChemicalBook. (n.d.). This compound CAS#: 738577-08-7.

- Sigma-Aldrich. (n.d.). This compound-1-carboxylic acid tert-butyl ester | 287192-97-6.

- Guidechem. (n.d.). This compound (cas 738577-08-7) SDS/MSDS download.

- Echemi. (n.d.).

- BOC Sciences. (n.d.). CAS 287192-97-6 N-Boc-4-ethynylpiperidine.

- LookChem. (n.d.).

- Sigma-Aldrich. (n.d.). This compound-1-carboxylic acid tert-butyl ester | 287192-97-6.

- ChemScene. (n.d.). 550378-30-8 | this compound hydrochloride.

- Thermo Fisher Scientific. (2025).

- Sigma-Aldrich. (2025).

- Thermo Fisher Scientific. (2015).

- O.A. Attanasi, et al. (2021).

- ChemicalBook. (n.d.). 3-Ethynylpiperidine hydrochloride synthesis.

-

Y. Wang, et al. (2024). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 117023. [Link]

-

E. Bogatcheva, et al. (2010). Discovery of dipiperidines as new antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 20(1), 201-205. [Link]

-

Q. Yu, et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 118460. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 738577-08-7 [m.chemicalbook.com]

- 4. Cas 287192-97-6,1-Boc-4-ethynylpiperidine | lookchem [lookchem.com]

- 6. This compound-1-carboxylic acid tert-butyl ester | 287192-97-6 [sigmaaldrich.com]

- 7. lookchem.com [lookchem.com]

- 8. capotchem.cn [capotchem.cn]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. Page loading... [wap.guidechem.com]

The Alkyne Handle: A Technical Guide to the Commercial Availability and Synthesis of 4-Ethynylpiperidine Derivatives

Abstract

The 4-ethynylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for the synthesis of complex molecular architectures with diverse pharmacological activities. The presence of the terminal alkyne, a highly functional "handle," allows for a wide array of chemical transformations, most notably copper-catalyzed or copper-free Sonogashira couplings and click chemistry reactions. This technical guide provides an in-depth analysis of the commercial availability of key this compound derivatives and presents detailed, field-proven synthetic protocols for their preparation from readily available starting materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their discovery and development pipelines.

Introduction: The Strategic Importance of the Ethynyl Group in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal framework for targeting a wide range of biological receptors. The introduction of an ethynyl group at the 4-position of the piperidine ring dramatically expands its synthetic utility, providing a gateway to a diverse chemical space.[3][4]

The terminal alkyne's reactivity allows for the facile introduction of aryl, heteroaryl, and other functionalities through robust and well-established cross-coupling methodologies. This strategic placement of a reactive handle enables late-stage diversification of drug candidates, a crucial aspect of modern medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties. The applications of this compound derivatives span a multitude of therapeutic areas, including oncology, neuroscience, and infectious diseases, underscoring their significance in the development of novel therapeutics.[5][6]

Commercial Availability of Key this compound Building Blocks

For research and development purposes, several key this compound derivatives are commercially available from various suppliers. The most common forms are the hydrochloride salt of the parent compound and the N-Boc protected derivative, which is ideal for subsequent functionalization. The choice between these starting points depends on the intended synthetic route and the compatibility of protecting groups with downstream reactions.

Below is a comparative table of representative commercial suppliers for these critical building blocks. Purity levels are typically high (≥95%), ensuring the reliability of subsequent chemical transformations.

| Compound | CAS Number | Representative Suppliers | Typical Purity |

| This compound hydrochloride | 550378-30-8 | ChemScene, AChemBlock | ≥97% |

| N-Boc-4-ethynylpiperidine | 287192-97-6 | BOC Sciences, BLD Pharm, Sigma-Aldrich | ≥95-97% |

Synthetic Pathways to this compound Derivatives

While commercially available, the synthesis of this compound derivatives in-house can be a cost-effective and scalable alternative, particularly for large-scale campaigns. The most common and reliable synthetic strategy commences with the readily available and inexpensive N-Boc-4-piperidone. This approach involves a two-step sequence: ethynylation of the ketone followed by deprotection of the nitrogen.

Synthesis of N-Boc-4-ethynylpiperidine

The introduction of the ethynyl group onto the 4-position of N-Boc-4-piperidone is typically achieved through the addition of an acetylide anion. A common and effective method involves the use of ethynyltrimethylsilane, which offers advantages in terms of safety and ease of handling compared to acetylene gas. The trimethylsilyl (TMS) group also serves as a temporary protecting group for the terminal alkyne, preventing undesired side reactions.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the quenching of the highly basic n-butyllithium and the acetylide anion by moisture.

-

Low Temperature: The reaction is conducted at -78 °C to control the exothermicity of the deprotonation of ethynyltrimethylsilane and to prevent side reactions, such as enolization of the piperidone.

-

Slow Addition: The dropwise addition of n-butyllithium and the piperidone solution ensures that the local concentration of the reactive species remains low, further controlling the reaction temperature and minimizing the formation of byproducts.

-

Aqueous Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride to neutralize any remaining reactive species and to facilitate the separation of the organic and aqueous layers.

Step-by-Step Methodology:

-

To a stirred solution of ethynyltrimethylsilane (1.2 equivalents) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise over 15 minutes.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF (1.0 M) dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, N-Boc-4-hydroxy-4-(trimethylsilylethynyl)piperidine, is typically carried forward to the next step without further purification.

The intermediate alcohol is often dehydrated to the corresponding tetrahydropyridine, which can then be desilylated. However, a more direct approach to N-Boc-4-ethynylpiperidine from the intermediate alcohol can be achieved via a one-pot dehydration and desilylation. For the purpose of this guide, we will focus on the direct conversion. A more common and direct route from the ketone involves the use of a Corey-Fuchs or Seyferth-Gilbert homologation, followed by elimination. However, for simplicity and the use of readily available reagents, the ethynylation followed by a dehydration/elimination sequence is often preferred in many research labs.

A more direct and often higher-yielding method for the conversion of the tertiary alcohol to the alkyne is through a dehydration reaction. This is commonly achieved using a reagent such as Martin's sulfurane or by treatment with a strong acid, although the latter can lead to Boc deprotection. A milder approach involves the use of Burgess reagent.

Causality of Experimental Choices:

-

Trifluoroacetic Anhydride (TFAA) and Triethylamine: This combination is used to form the trifluoroacetate ester of the tertiary alcohol in situ, which is a good leaving group. The subsequent elimination to form the alkyne is promoted by the base (triethylamine).

-

Low Temperature: The initial reaction with TFAA is performed at low temperature to control the acylation and prevent side reactions.

Step-by-Step Methodology:

-

Dissolve the crude N-Boc-4-hydroxy-4-(trimethylsilylethynyl)piperidine (1.0 equivalent) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C under a nitrogen atmosphere.

-

Add triethylamine (3.0 equivalents) followed by the dropwise addition of trifluoroacetic anhydride (1.5 equivalents).

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 16 hours.

-

Quench the reaction with water and separate the layers.

-

Extract the aqueous layer with DCM (2 x 25 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then subjected to desilylation. Dissolve the crude material in a mixture of methanol and THF (1:1, 0.1 M).

-

Add potassium carbonate (2.0 equivalents) and stir the mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure, add water, and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4-ethynylpiperidine as a solid.

Synthesis of this compound Hydrochloride

The final step in the synthesis of the parent this compound is the deprotection of the N-Boc group. This is readily achieved under acidic conditions. The resulting free amine is typically isolated as the hydrochloride salt, which is more stable and easier to handle than the free base.

Causality of Experimental Choices:

-

Acidic Conditions: The Boc protecting group is labile under acidic conditions, readily cleaving to release the free amine, isobutylene, and carbon dioxide.[7][8]

-

HCl in Dioxane/Methanol: A solution of hydrogen chloride in an organic solvent like dioxane or methanol is commonly used for this deprotection. This allows for a homogenous reaction and easy isolation of the hydrochloride salt product by precipitation or evaporation.[9]

-

Anhydrous Conditions: While not as critical as in the previous steps, using anhydrous solvents can prevent the introduction of excess water, which can sometimes complicate the isolation of the final product.

Step-by-Step Methodology:

-

Dissolve N-Boc-4-ethynylpiperidine (1.0 equivalent) in a minimal amount of methanol or dichloromethane (0.5 M).

-

To this solution, add a solution of 4 M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

-

Upon completion, remove the solvent under reduced pressure to yield a solid.

-

Triturate the solid with diethyl ether or n-pentane to remove any non-polar impurities and to induce crystallization.

-

Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum to afford this compound hydrochloride as a white to off-white solid.

Visualization of Synthetic Workflow

To provide a clear visual representation of the synthetic process, the following workflow diagram is provided.

Caption: Synthetic workflow for this compound hydrochloride.

Applications in Drug Discovery and Development

The this compound moiety is a valuable component in the design of novel therapeutics due to the synthetic versatility of the alkyne group.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between the terminal alkyne of this compound and aryl or vinyl halides. This reaction is widely used to synthesize complex molecules with potential biological activity.

-

Click Chemistry: The alkyne group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are important pharmacophores in their own right.

-

Lead Optimization: The ability to easily modify the 4-position of the piperidine ring allows for rapid lead optimization in drug discovery programs. By introducing a variety of substituents via the ethynyl handle, medicinal chemists can fine-tune the pharmacological properties of a lead compound to improve its efficacy and safety profile.

Conclusion

This compound and its derivatives are indispensable tools in the arsenal of the modern medicinal chemist. Their commercial availability provides a convenient entry point for their use in synthesis, while the well-established and robust synthetic protocols detailed in this guide offer a scalable and cost-effective alternative for their preparation. The strategic incorporation of the ethynyl group into the piperidine scaffold opens up a vast chemical space for the discovery and development of novel therapeutics, ensuring that these valuable building blocks will continue to play a pivotal role in the advancement of medicine.

References

-

Multicomponent synthesis of highly functionalized piperidines. Synthetic Communications, 51(6). (2021). Available at: [Link]

-

Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. (2023). Available at: [Link]

-

Construction of highly functionalized piperidines by stepwise dearomative functionalization reaction. ResearchGate. (n.d.). Available at: [Link]

-

Synthesis of highly functionalized piperidines. ResearchGate. (n.d.). Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Available at: [Link]

-

N-Boc-4-ethynylpiperidine. ChemBK. (2024). Available at: [Link]

-

Piperidine Synthesis. Defense Technical Information Center. (n.d.). Available at: [Link]

-

Synthesis of 4-piperidones. Organic Chemistry Portal. (n.d.). Available at: [Link]

-

N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. (n.d.). Available at: [Link]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. (2022). Available at: [Link]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. (2023). Available at: [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024). Available at: [Link]

- Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.

-

The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. ResearchGate. (n.d.). Available at: [Link]

-

Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. (2005). Available at: [Link]

-

Mono-Silylated Acetylenes: Reactions at the Terminal Carbon. Gelest. (n.d.). Available at: [Link]

-

Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. (2017). Available at: [Link]

- Synthesis method of N-boc-4-hydroxypiperidine. Google Patents. (2015).

- Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. Google Patents. (2015).

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Available at: [Link]

-

Synthesis and biological testing of 3,5-bis(arylidene)-4-piperidone conjugates with 2,5-dihydro-5H-1,2-oxaphospholenes. PubMed. (2022). Available at: [Link]

-

Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. PubMed. (n.d.). Available at: [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. (2024). Available at: [Link]

-

The Islamic Republic's Work on Pharmaceutical Based Agents. Institute For Science And International Security. (2024). Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]